molecular formula C12H14N2O B11754143 10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one

10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one

Cat. No.: B11754143
M. Wt: 202.25 g/mol
InChI Key: ZVUDLLSVKJAHIN-UHFFFAOYSA-N
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Description

10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tetrahydropyridoisoindole core with an amino group at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one is unique due to its specific substitution pattern and the presence of an amino group at the 10th position. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

10-amino-2,3,4,10b-tetrahydro-1H-pyrido[1,2-b]isoindol-6-one

InChI

InChI=1S/C12H14N2O/c13-9-5-3-4-8-11(9)10-6-1-2-7-14(10)12(8)15/h3-5,10H,1-2,6-7,13H2

InChI Key

ZVUDLLSVKJAHIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C3=C(C2=O)C=CC=C3N

Origin of Product

United States

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